N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide
Overview
Description
“N-(4-Amino-2-methoxyphenyl)acetamide” is a compound that has been used in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, which is the side chain of an anticancer drug . The molecular formula of this compound is C9H12N2O2 .
Synthesis Analysis
The compound is obtained by the reduction of N-(2-methoxy-4-nitrophenyl)acetamide in ethanol with Pd/C as a catalyst, under a hydrogen atmosphere .
Molecular Structure Analysis
The molecular structure of “N-(4-Amino-2-methoxyphenyl)acetamide” includes a methoxy group (OCH3) and an amino group (NH2) attached to a phenyl ring. The acetamide group (CH3CONH2) is also attached to the phenyl ring .
Physical and Chemical Properties Analysis
The molecular weight of “N-(4-Amino-2-methoxyphenyl)acetamide” is 180.204 Da. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .
Scientific Research Applications
Imaging Agent in Parkinson's Disease
N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide has been explored as a PET imaging agent for Parkinson's disease. In a study, a derivative of this compound was synthesized for potential use in imaging the LRRK2 enzyme, which is implicated in Parkinson's disease. The compound demonstrated high radiochemical yield and purity, making it a promising candidate for PET imaging in neurological research (Wang, Gao, Xu, & Zheng, 2017).
Isostructural Nature and Crystal Structures
Another study focused on the isostructural nature and crystal structures of related pyrimidine derivatives, providing insights into their electronic structures and hydrogen bonding. Such research is vital for understanding the molecular behavior of these compounds, which can have implications in various scientific applications (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Inhibitor of the Met Kinase Superfamily
Research has also been conducted on derivatives of this compound as inhibitors of the Met kinase superfamily. These compounds have shown significant tumor stasis in certain cancer models, highlighting their potential in cancer therapy (Schroeder et al., 2009).
Synthesis and Cytotoxicity Studies
There has been significant interest in synthesizing derivatives of this compound and evaluating their cytotoxic activities. For example, pyrazolo[1,5-a]pyrimidine derivatives were synthesized and assessed for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, contributing to cancer research (Hassan, Hafez, & Osman, 2014).
Antibacterial and Antifungal Activities
Studies on thiophene-3-carboxamide derivatives related to this compound showed antibacterial and antifungal activities. This demonstrates the compound's potential in developing new antimicrobial agents (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Polymorphism and Characterization
The study of polymorphism in related compounds, such as 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, contributes to our understanding of the physical properties of these compounds, which is crucial for pharmaceutical formulation (Yanagi et al., 2000).
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)-4-chloropyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-12-7-9(15)2-3-10(12)17-13(18)11-6-8(14)4-5-16-11/h2-7H,15H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPZFZPJVFGNMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C2=NC=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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